molecular formula C18H12N2O2S B3639395 (5E)-3-(prop-2-yn-1-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

(5E)-3-(prop-2-yn-1-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B3639395
M. Wt: 320.4 g/mol
InChI Key: INPPELWMTTTYKE-LFIBNONCSA-N
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Description

(5E)-3-(prop-2-yn-1-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidine-2,4-diones. This compound is characterized by its unique structure, which includes an indole moiety and a thiazolidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(prop-2-yn-1-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazolidine ring. Key reagents often include propargyl bromide, indole-3-carboxaldehyde, and thiazolidine-2,4-dione. The reaction conditions usually require a base such as potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves the condensation of the indole derivative with the thiazolidine-2,4-dione under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(prop-2-yn-1-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole or thiazolidine rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

(5E)-3-(prop-2-yn-1-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolidine derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (5E)-3-(prop-2-yn-1-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety allows it to interact with various enzymes and receptors, potentially modulating their activity. The thiazolidine ring can also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Indole Derivatives: Compounds such as indomethacin and serotonin, which have significant biological activities.

Uniqueness

(5E)-3-(prop-2-yn-1-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione is unique due to its combined indole and thiazolidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5E)-3-prop-2-ynyl-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S/c1-3-9-19-12-13(14-7-5-6-8-15(14)19)11-16-17(21)20(10-4-2)18(22)23-16/h1-2,5-8,11-12H,9-10H2/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPPELWMTTTYKE-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)S3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-(prop-2-yn-1-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-3-(prop-2-yn-1-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-3-(prop-2-yn-1-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 4
(5E)-3-(prop-2-yn-1-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5E)-3-(prop-2-yn-1-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-3-(prop-2-yn-1-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

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